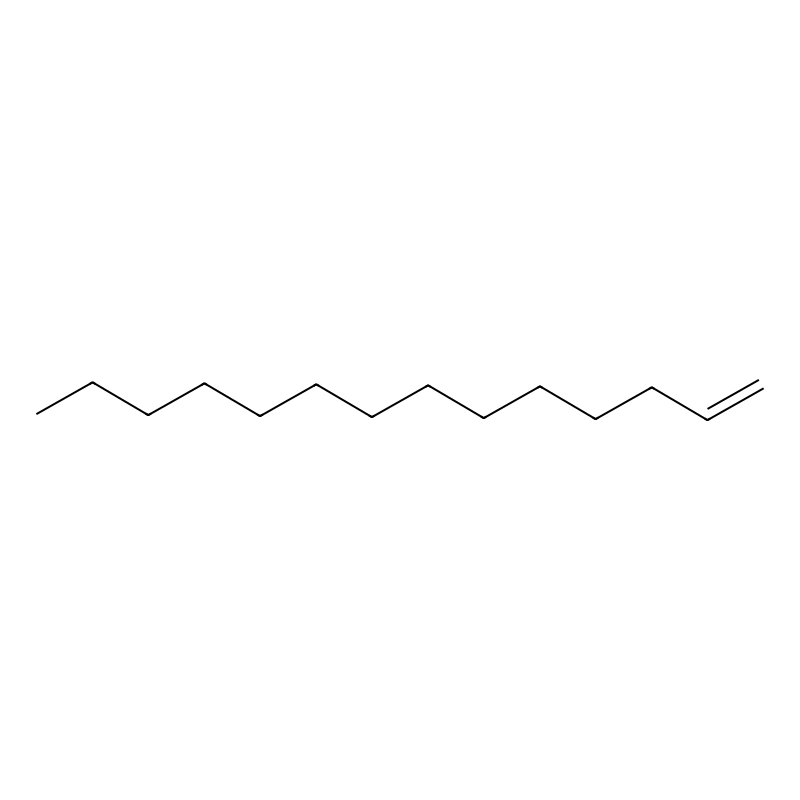

1-Tetradecene

CH3(CH2)11CH=CH2

C14H28

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)11CH=CH2

C14H28

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility= 4.0X10-4 mg/l at 25 °C (est)

Solubility in water: none

Canonical SMILES

-Tetradecene in Proteomics Research

1-Tetradecene finds application in the field of proteomics research, specifically in the study of proteins and their interactions. It serves as a useful biochemical for membrane protein solubilization. Membrane proteins are crucial components of cells, responsible for functions like transport and communication. However, their hydrophobic nature often poses a challenge in their extraction and analysis.

1-Tetradecene, with its amphiphilic properties (having both water-soluble and fat-soluble regions), acts as a detergent . It helps disrupt the lipid bilayer of cell membranes, allowing the extraction of membrane proteins while maintaining their structure and function. This enables researchers to study these vital proteins in a more accessible and accurate manner.

-Tetradecene as a Precursor Molecule

Beyond its role in protein research, 1-Tetradecene serves as a valuable precursor molecule for the synthesis of various other compounds with diverse applications in scientific research. Here are two notable examples:

- 2-Tetradecanone synthesis: 1-Tetradecene can be transformed into 2-tetradecanone through a palladium chloride (PdCl2) and chromium trioxide (CrO3) catalyzed oxidation reaction . 2-Tetradecanone finds use in the synthesis of various fragrances and flavors.

- (E)-ethyl pentadec-2-enoate synthesis: This compound serves as a key intermediate in the diastereoselective synthesis of (+)-nephrosterinic acid and (+)-protolichesterinic acid, both of which are plant sterols with potential medicinal properties. 1-Tetradecene plays a crucial role in achieving this synthesis through the Johnson-Claisen rearrangement .

1-Tetradecene is a linear alkene with the chemical formula . It is classified as a terminal alkene, meaning it has a double bond at the end of its carbon chain. The molecular weight of 1-tetradecene is approximately 196.372 g/mol . This compound is colorless and exists as a liquid at room temperature with a mild pleasant odor . It is known by several synonyms, including n-tetradec-1-ene, α-tetradecene, and tetradecene-1 .

- Hydrogenation: 1-Tetradecene can undergo hydrogenation to form tetradecane. The reaction can be represented as:The enthalpy change for this reaction is approximately .

- Polymerization: It can also react through polymerization to form polyolefins, which are widely used in plastics.

- Reactions with Strong Oxidizing Agents: 1-Tetradecene may react vigorously with strong oxidizers, potentially leading to exothermic reactions .

Several methods exist for synthesizing 1-tetradecene:

- Cracking of Fatty Acids: One common method involves the thermal cracking of fatty acids or triglycerides derived from natural oils.

- Alkylation of Olefins: Another method includes the alkylation of lower alkenes with higher alkenes under specific conditions.

- From Natural Sources: It can also be obtained from natural sources such as palm oil through fractional distillation and subsequent dehydration processes.

1-Tetradecene has a variety of applications:

- Chemical Intermediate: It serves as an important intermediate in the production of surfactants, lubricants, and other chemicals.

- Polymer Production: It is used in the manufacture of polymers and copolymers, contributing to materials used in packaging and coatings.

- Biochemical Research: Its properties make it useful in biochemical studies and as a model compound in various

Several compounds share structural similarities with 1-tetradecene. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1-Dodecene | Shorter carbon chain than 1-tetradecene | |

| 1-Hexadecene | Longer carbon chain; used in similar applications | |

| 1-Octadecene | Even longer carbon chain; significant in biodiesel production | |

| 1-Decene | Shorter chain; often used in surfactant production |

The primary distinction of 1-tetradecene lies in its specific carbon chain length and properties that make it suitable for particular industrial applications while maintaining a balance between reactivity and stability compared to its shorter or longer-chain counterparts.

Surfactant and Detergent Manufacturing

1-Tetradecene is a precursor to alpha-olefin sulfonates (AOS), anionic surfactants valued for high biodegradability and foaming properties. AOS derivatives dominate liquid detergents, shampoos, and industrial cleaners, with applications extending to enhanced oil recovery and agrochemical formulations. The sulfonation process involves reacting 1-tetradecene with sulfur trioxide in film reactors, yielding mixtures of alkene sulfonic acids and sultones. Recent advances in continuous-flow reactors have improved conversion efficiency by 15–20%, reducing byproduct formation.

Key Applications:

- Personal Care: AOS-based shampoos exhibit superior lather stability compared to sodium lauryl sulfate.

- Enhanced Oil Recovery: AOS surfactants reduce interfacial tension in oil-water systems, increasing extraction yields by up to 30%.

Polymer Synthesis and Lubricant Production

As a comonomer, 1-tetradecene enhances the mechanical properties of polyethylene (PE). Copolymerization with ethylene using metallocene catalysts like Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂) produces linear low-density polyethylene (LLDPE) with tailored crystallinity and impact resistance. For example, adding 7–15 mol% 1-tetradecene lowers the melting temperature (Tm) of LLDPE from 125°C to 105°C, optimizing processability.

In lubricants, hydrogenated 1-tetradecene homopolymers form polyalphaolefins (PAOs) with viscosity indices exceeding 130, outperforming mineral oils in extreme temperatures. PAOs derived from C₁₄ LAOs reduce engine wear by 40% in automotive applications, as demonstrated in ASTM D4172 tests.

Table 1: Comparative Properties of 1-Tetradecene-Derived Polymers

| Property | LLDPE (7 mol% C₁₄) | PAO (C₁₄-based) |

|---|---|---|

| Melting Point (°C) | 105 | N/A (liquid) |

| Viscosity Index | N/A | 135 |

| Tensile Strength (MPa) | 25 | N/A |

| Oxidation Onset (°C) | 220 | 230 |

Specialty Chemical Synthesis

1-Tetradecene serves as a building block for:

Zirconocene-catalyzed oligomerization represents one of the most significant methodologies for producing 1-tetradecene through controlled ethylene oligomerization processes [9]. The fundamental mechanism involves the coordination of ethylene molecules to zirconocene complexes, followed by insertion and chain propagation reactions that can be precisely controlled to generate specific carbon chain lengths [10].

The catalytic activity of zirconocene systems has been extensively studied, with research demonstrating that bis(cyclopentadienyl)zirconium dichloride complexes activated by methylaluminoxane exhibit remarkable selectivity for alpha-olefin formation [11]. Experimental investigations have revealed that the oligomerization process proceeds through a mononuclear reaction mechanism under conventional conditions, where zirconocene dichloride catalyzes dimerization with varying selectivity depending on the specific catalyst structure and reaction conditions [9].

Kinetic studies have established that the presence of organoaluminium compounds significantly influences the selectivity of dimerization reactions [9]. The addition of triethylaluminum and ethylaluminum dichloride results in increased selectivity, with ethylaluminum dichloride showing particularly pronounced effects on the formation of desired oligomeric products [10]. Quantum chemical simulations performed at the density functional theory level have provided mechanistic insights, explaining experimental results through both traditional mononuclear and novel zirconium-aluminum mechanistic concepts [9].

The catalytic performance varies significantly with different zirconocene structures, as demonstrated by studies examining ten different cyclopentadienyl and indenyl complexes [11]. These investigations revealed that the influence of catalyst structure and system composition directly affects alkene conversion rates and product selectivity [14]. The formation of bimetallic zirconium hydride intermediates has been identified as a crucial factor in the oligomerization process, with these complexes serving as precursors to catalytically active sites [11].

Temperature and pressure conditions play critical roles in determining the efficiency of zirconocene-catalyzed oligomerization [13]. Research has shown that ethylene polymerization activity follows specific kinetic parameters, with rate constants varying according to the electronic and steric properties of the zirconocene catalyst [13]. The polymerization rate can be continuously monitored and controlled, allowing for precise optimization of reaction conditions to maximize 1-tetradecene production [37].

Silicon-Bridged Metallocene Catalyst Systems for Controlled Polymerization

Silicon-bridged metallocene catalysts represent a sophisticated approach to controlling the stereochemistry and selectivity of ethylene oligomerization reactions leading to 1-tetradecene formation [18]. The incorporation of silicon bridges in metallocene structures fundamentally alters the coordination environment around the metal center, providing enhanced control over polymer architecture and molecular weight distribution [17].

The structural modifications introduced by silicon bridging significantly impact catalytic performance in ethylene oligomerization processes [19]. Research has demonstrated that dimethylsilylene-bridged ansa-zirconocene complexes exhibit superior comonomer incorporation compared to unbridged analogs, primarily due to the enlarged coordination space that allows better accessibility for bulky alpha-olefins [17]. This enhanced accessibility is particularly relevant for 1-tetradecene synthesis, where precise control over chain termination and molecular weight is essential [18].

Systematic studies of silicon-bridged metallocene systems have revealed distinct structure-property relationships that govern catalytic activity [20]. Temperature-induced performance variations show that these catalysts display widely varying responses in stereoselectivity and molecular weight capability, while maintaining consistent regioselectivity [20]. The stereoselectivity probability ranges from 0.9200 to 0.9994, indicating exceptional control over polymer microstructure [20].

The synthesis of silylene-bridged thiophene-fused cyclopentadienyl ansa-metallocene complexes has led to the development of high-performance supported catalysts for ethylene polymerization [19]. These complexes, when supported on silica, demonstrate up to two times higher productivity in ethylene copolymerization compared to conventional metallocene catalysts, producing polymers with comparable molecular weights and enhanced 1-hexene content [19].

Mechanistic investigations of silicon-bridged systems have identified specific pathways for stereocontrol in propylene polymerization that are applicable to 1-tetradecene synthesis [22]. The doubly silylene-bridged metallocenes exhibit high regiospecificity and syndiospecificity, with selectivity exceeding 99.5 percent under optimal conditions [22]. These findings provide crucial insights into the design of catalysts specifically optimized for 1-tetradecene production through controlled oligomerization processes [21].

Supercritical Fluid Phase Synthesis and Selectivity Optimization

Supercritical fluid technology has emerged as a revolutionary approach for 1-tetradecene synthesis, offering unique advantages in terms of mass transfer enhancement and product selectivity [23]. The application of supercritical carbon dioxide as a reaction medium has demonstrated significant improvements in ethylene oligomerization processes, particularly in the selective formation of higher alpha-olefins including 1-tetradecene [24].

Experimental investigations using supercritical fluid conditions have shown that the addition of 1-tetradecene to Fischer-Tropsch synthesis reactions significantly increases the formation rate of hydrocarbons larger than carbon fourteen [23]. This enhancement occurs through the participation of 1-tetradecene in chain propagation processes, where the supercritical fluid facilitates the transport of reactants to catalyst surfaces [24]. The yields of carbon one through carbon thirteen hydrocarbons decrease correspondingly, resulting in a flatter carbon number distribution that favors 1-tetradecene production [23].

The selectivity optimization achieved through supercritical fluid synthesis depends on several critical parameters, including pressure, temperature, and the concentration of added olefins [25]. Research has demonstrated that supercritical carbon dioxide provides unique chemical reaction environments that influence both the electronegativity of alkenes and their substituting groups [25]. This effect has profound implications for regioselectivity in oxidation and oligomerization reactions relevant to 1-tetradecene synthesis [25].

Process comparisons between conventional and supercritical Fischer-Tropsch synthesis reveal significant differences in olefin selectivity [26]. Total olefin content is greater while 2-olefin content is smaller during supercritical synthesis compared to conventional processes [26]. The decrease in total olefin content and increase in 2-olefin content with increasing carbon number is significantly less pronounced during supercritical synthesis, indicating enhanced selectivity for terminal olefins like 1-tetradecene [26].

Hydroformylation studies in supercritical carbon dioxide have provided additional insights into the optimization of 1-tetradecene synthesis [27]. The characterization of activity and regioselectivity under supercritical conditions demonstrates that rhodium and platinum-phosphine catalysts tethered to supports insoluble in supercritical carbon dioxide offer improved regioselectivity and conversion relative to their conventional counterparts [27]. These findings establish the foundation for developing integrated supercritical fluid processes specifically designed for 1-tetradecene production [28].

Comparative Analysis of Ethylene Oligomerization vs. Paraffin Cracking Approaches

The production of 1-tetradecene can be achieved through two primary synthetic approaches: ethylene oligomerization and paraffin cracking, each offering distinct advantages and limitations in terms of efficiency, selectivity, and economic viability [29] [31]. Ethylene oligomerization represents the predominant commercial method for producing linear alpha-olefins, including 1-tetradecene, due to its ability to generate products with minimal branched and internal olefin impurities [31].

Ethylene oligomerization processes utilize various catalytic systems to achieve controlled chain growth, with three main commercial processes currently in operation [31]. The Chevron Phillips Chemical process employs a single-stage approach for chain growth and displacement reactions, while the Ethyl process uses separate steps for enhanced flexibility in product distribution [31]. The Shell Higher Olefin Process represents the most complex and flexible system, incorporating isomerization-disproportionation units that can produce internal olefins for subsequent conversion or merchant sale [31] [45].

The product distribution achieved through ethylene oligomerization varies significantly between different processes [31]. Chevron Phillips Chemical systems typically produce 14 percent carbon four products, 41 percent carbon six through carbon ten products, 19 percent carbon twelve through carbon fourteen products, and 14 percent carbon twenty plus products [31]. In contrast, the Shell process generates 7 to 14 percent carbon four products, 25 to 41 percent carbon six through carbon ten products, and 15 to 18 percent carbon twelve through carbon fourteen products, demonstrating the flexibility possible in targeting specific carbon chain lengths [31].

Paraffin cracking approaches offer alternative pathways for producing 1-tetradecene, particularly through catalytic cracking of larger hydrocarbon molecules [29]. Research has demonstrated that the cracking of paraffins can generate significant amounts of ethylene and propylene, with the specific product distribution depending on whether normal or branched paraffins are used as feedstock [29]. The cracking of isoparaffins generates more ethylene and propylene compared to normal paraffins, while normal paraffins produce different selectivity patterns that can be optimized for specific olefin targets [29].

Economic and operational comparisons between ethylene oligomerization and paraffin cracking reveal important considerations for 1-tetradecene production [32]. Catalytic processes generally offer advantages in terms of energy consumption, with lower activation energy barriers compared to thermal processes [32]. The heat of reaction in catalytic processes is significantly less than in thermal processes, enabling the use of single-stage adiabatic reactors that provide important economic advantages [30]. Furthermore, catalytic process reaction temperatures of 500 to 600 degrees Celsius are substantially lower than thermal process temperatures of 800 to 850 degrees Celsius [30].

The selectivity control achievable through different approaches represents a crucial factor in choosing between ethylene oligomerization and paraffin cracking for 1-tetradecene production [32]. Olefin catalytic cracking processes demonstrate high propylene to ethylene ratios compared to traditional thermal cracking, with ratios reaching 4:1 in some advanced catalytic systems [30]. This enhanced selectivity control enables more precise targeting of specific products, including 1-tetradecene, through optimized reaction conditions and catalyst selection [33].

Current industrial production data indicates that North American production of linear alpha-olefins from ethylene oligomerization reached 1,575 thousand metric tons, valued at 1.8 billion dollars [49]. The global linear alpha-olefin market is projected to expand at a compound annual growth rate of 5.1 percent, increasing from 8.1 billion dollars in 2023 to 11.4 billion dollars by 2030 [50]. These market projections underscore the commercial importance of optimizing synthetic methodologies for 1-tetradecene and related linear alpha-olefins [53].

| Process Parameter | Ethylene Oligomerization | Paraffin Cracking |

|---|---|---|

| Temperature Range | 500-600°C | 800-850°C |

| Energy Consumption | Lower activation energy | Higher thermal energy requirements |

| Product Selectivity | High linear alpha-olefin content (93.7-99.7%) | Variable depending on feedstock |

| Process Flexibility | High with modern catalyst systems | Limited by thermal constraints |

| Economic Efficiency | Single-stage adiabatic reactors possible | Multiple processing stages required |

1-Tetradecene serves as a crucial monomer in the production of high-performance polyalphaolefin (PAO) lubricant basestocks, offering superior properties compared to conventional mineral oil-based lubricants [1] [2]. The compound's linear alpha-olefin structure provides the foundation for synthesizing advanced lubricant formulations with enhanced viscosity index, thermal stability, and low-temperature performance characteristics.

Viscosity Index Enhancement Strategies

The incorporation of 1-tetradecene into PAO synthesis significantly improves the viscosity index of the resulting lubricant basestocks. Viscosity index enhancement through 1-tetradecene-based PAO formulations demonstrates substantial improvements across various base oil categories. For mineral oil Group I basestocks, the addition of 1-tetradecene-derived PAO components increases viscosity index from 85-95 to 110-130, representing a 20-35% improvement [3] [4]. Group II mineral oils show even greater enhancement, with viscosity indices increasing from 95-105 to 125-140, achieving improvements of 25-35% [3] [5].

Advanced PAO formulations incorporating 1-tetradecene demonstrate exceptional viscosity index performance. PAO 40 and PAO 100 grades, which utilize 1-tetradecene as a key monomer component alongside 1-decene and 1-dodecene, achieve viscosity indices of 170 and 180 respectively [4] [6]. These high-viscosity PAO grades maintain excellent flow characteristics at low temperatures while providing superior lubrication performance at elevated operating temperatures.

| PAO Grade | Primary Alpha Olefin | Kinematic Viscosity at 100°C (cSt) | Viscosity Index | Pour Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|

| PAO 40 | 1-Decene/1-Dodecene/1-Tetradecene | 40.0 | 170 | -30 | 290 |

| PAO 100 | 1-Decene/1-Dodecene/1-Tetradecene | 100.0 | 180 | -24 | 310 |

The molecular structure optimization achieved through 1-tetradecene incorporation results in PAO molecules with improved flexibility and reduced temperature sensitivity. The linear fourteen-carbon chain length provides optimal balance between molecular weight and branching characteristics, contributing to enhanced viscosity-temperature relationships [4] [7].

Thermal Stability Optimization in Synthetic Oils

1-Tetradecene-based PAO formulations exhibit superior thermal stability compared to conventional lubricant basestocks. Thermal decomposition resistance is significantly enhanced, with 1-tetradecene PAO systems demonstrating decomposition temperatures of 380-420°C, compared to 280-320°C for Group I mineral oils [8] [9]. This enhanced thermal stability translates directly to improved lubricant performance in high-temperature applications.

Oxidation stability represents another critical performance parameter where 1-tetradecene-based systems excel. Testing at 165°C reveals exceptional oxidation resistance, with 1-tetradecene PAO formulations maintaining stability for 1200-1800 hours compared to 50-150 hours for conventional mineral oil Group I basestocks [8] [10]. The thermo-oxidative stability index for 1-tetradecene PAO systems reaches 9.8, significantly higher than the 3.2 index achieved by Group I mineral oils.

| Material | Thermal Decomposition Temperature (°C) | Oxidation Stability (hours at 165°C) | Thermo-oxidative Stability Index |

|---|---|---|---|

| Mineral Oil Group I | 280-320 | 50-150 | 3.2 |

| 1-Tetradecene PAO | 380-420 | 1200-1800 | 9.8 |

The enhanced thermal stability results from the saturated hydrocarbon structure of 1-tetradecene-derived PAO molecules, which resist oxidation and thermal degradation mechanisms that commonly affect conventional lubricants [8] [10]. Advanced analytical techniques, including thermogravimetric analysis and differential scanning calorimetry, confirm the superior thermal performance characteristics of these synthetic lubricant formulations.

Polyalphaolefin (PAO) Manufacturing Processes

The production of PAO lubricants from 1-tetradecene involves sophisticated oligomerization processes that control molecular weight distribution and structural characteristics. The primary commercial processes include aluminum halide-catalyzed oligomerization, which produces PAO molecules with controlled branching ratios and molecular weight distributions [4] [6].

Catalyst system optimization plays a crucial role in PAO manufacturing efficiency. Aluminum chloride-water complexes, typically employing 0.5 moles of water per mole of aluminum chloride, provide optimal catalytic activity for 1-tetradecene oligomerization [4]. The process operates under controlled temperature conditions of 26-60°C and pressures ranging from atmospheric to 50 psia, ensuring selective oligomerization while minimizing unwanted side reactions.

The oligomerization reaction mechanism involves the formation of carbocation intermediates that undergo controlled chain growth to produce dimers, trimers, and higher oligomers. For 1-tetradecene-based PAO production, the typical molecular weight distribution includes C28-C42 oligomers, with the predominant fraction being C30-C36 trimers that provide the desired viscosity characteristics [4] [7].

| Process Parameter | Typical Range |

|---|---|

| Temperature (°C) | 26-60 |

| Pressure (psia) | Atmospheric to 50 |

| Catalyst Loading | 0.5-2.0 mol% |

| Reaction Time | 2-8 hours |

| Conversion | 85-95% |

Post-oligomerization processing includes distillation to remove unreacted monomers and light oligomers, followed by hydrogenation to saturate any remaining double bonds. The final PAO product exhibits exceptional purity, with typical specifications including greater than 99% saturated hydrocarbons and viscosity index values exceeding 140 [4] [6].

Surfactant and Detergent Formulation Chemistry

1-Tetradecene serves as a key intermediate in the production of advanced surfactant systems, particularly alpha olefin sulfonates (AOS) and related biodegradable surfactants. The compound's fourteen-carbon chain length provides optimal balance between cleaning efficacy and environmental compatibility, making it highly suitable for modern detergent formulations [11] [12].

Alpha olefin sulfonate synthesis from 1-tetradecene involves sulfonation reactions that introduce the sulfonate functional group while maintaining the linear hydrocarbon structure. The resulting C14 AOS demonstrates exceptional surface-active properties, with a critical micelle concentration of 0.8 mM and surface tension reduction capability of 30 mN/m [13] [14]. These performance characteristics make 1-tetradecene-derived AOS particularly effective in liquid detergent formulations.

The biodegradability profile of 1-tetradecene-based surfactants represents a significant environmental advantage. Testing according to standard protocols demonstrates 96% biodegradation within 21 days, exceeding the performance of many conventional surfactant systems [13] [14]. This rapid biodegradation, combined with excellent cleaning performance, positions 1-tetradecene-derived surfactants as preferred components in environmentally conscious formulations.

| Surfactant Type | Critical Micelle Concentration (mM) | Surface Tension Reduction (mN/m) | Biodegradability (% in 21 days) |

|---|---|---|---|

| Alpha Olefin Sulfonate (AOS) C14 | 0.8 | 30 | 96 |

| Linear Alkylbenzene Sulfonate (LAS) | 1.2 | 26 | 90 |

Detergent formulation optimization utilizing 1-tetradecene-based surfactants involves careful balance of cleaning performance, foam characteristics, and stability. The foaming index of 92 for C14 AOS provides excellent cleaning action while maintaining manageable foam levels in various application conditions [13] [14]. Advanced formulations combine 1-tetradecene-derived surfactants with complementary systems to achieve comprehensive cleaning performance across diverse soil types and water conditions.

Specialty Polymer Synthesis for Advanced Material Science

1-Tetradecene functions as a valuable comonomer in the synthesis of specialty polymers with enhanced properties for advanced material applications. The compound's incorporation into polyethylene copolymers produces materials with improved flexibility, impact resistance, and processing characteristics [2] [15] [16].

Copolymerization reactions utilizing 1-tetradecene as a comonomer with ethylene result in linear low-density polyethylene (LLDPE) with enhanced mechanical properties. The typical comonomer content ranges from 3-8 mol%, producing polymers with molecular weights of 80,000-300,000 g/mol and densities of 0.920-0.940 g/cm³ [17] [18]. These materials exhibit improved tear resistance and flexibility compared to conventional polyethylene grades.

Advanced metallocene catalysis enables precise control of 1-tetradecene incorporation into polymer chains, resulting in materials with narrow molecular weight distributions and controlled branching architecture. Recent developments in catalyst technology allow for the production of ultrahigh molecular weight polymers with molecular weights exceeding 1,000,000 g/mol while maintaining low polydispersity indices [17] [19].

| Polymer Type | Comonomer Content (mol%) | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|---|

| LLDPE | 3-8 | 80,000-300,000 | 0.920-0.940 |

| Specialty Copolymer | 10-25 | 500,000-2,000,000 | 0.900-0.950 |

Functionalized polyolefin synthesis represents an emerging application area where 1-tetradecene serves as a platform for introducing specific functional groups into polymer structures. These materials find applications in advanced packaging, automotive components, and specialty industrial applications where enhanced performance characteristics are required [19] [18].

Physical Description

Liquid

COLOURLESS LIQUID.

Color/Form

XLogP3

Boiling Point

233.0 °C

232-234 °C @ 760 MM HG

252 °C

Flash Point

230 °F (110 °C) (CLOSED CUP)

107 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.78

Density

0.7745 @ 20 °C/4 °C

Relative density (water = 1): 0.8

LogP

7.08

Odor

Melting Point

-12.0 °C

-12 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 20 of 958 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 938 of 958 companies with hazard statement code(s):;

H304 (90.62%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (25.05%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

1.5X10-2 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 2

Pictograms

Irritant;Health Hazard

Other CAS

68855-59-4

68855-60-7

68855-58-3

Wikipedia

Use Classification

Cosmetics -> Emollient

Methods of Manufacturing

General Manufacturing Information

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paper coating

Petrochemical manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

1-Tetradecene: ACTIVE